molecular formula C8H8Cl2N2O2 B12326600 2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide

2-(2,6-Dichlorophenoxy)-N'-hydroxyethane imidamide

Cat. No.: B12326600
M. Wt: 235.06 g/mol
InChI Key: OJHNTLBFFQWRKW-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group attached to an ethane imidamide structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide typically involves the reaction of 2,6-dichlorophenol with ethylene imidamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide is often carried out using continuous flow synthesis techniques. This method allows for precise control of reaction parameters, leading to improved efficiency and reduced waste. The use of continuous flow reactors also enables the scale-up of production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenoxy)-N’-hydroxyethane imidamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(10)8(5)14-4-7(11)12-13/h1-3,13H,4H2,(H2,11,12)

InChI Key

OJHNTLBFFQWRKW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)OC/C(=N/O)/N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(=NO)N)Cl

Origin of Product

United States

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